molecular formula C16H12ClF3N2O2S B313529 N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide

Cat. No.: B313529
M. Wt: 388.8 g/mol
InChI Key: UTLJATIXTWYHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide is a complex organic compound with the molecular formula C15H11ClF3NO2. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and a methoxybenzamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzamide
  • N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide
  • 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)benzamide

Uniqueness

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and chloro groups enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C16H12ClF3N2O2S

Molecular Weight

388.8 g/mol

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C16H12ClF3N2O2S/c1-24-13-5-3-2-4-10(13)14(23)22-15(25)21-12-8-9(16(18,19)20)6-7-11(12)17/h2-8H,1H3,(H2,21,22,23,25)

InChI Key

UTLJATIXTWYHBB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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